molecular formula C10H14F3N3 B1464454 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1247491-35-5

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1464454
CAS RN: 1247491-35-5
M. Wt: 233.23 g/mol
InChI Key: JYCBSKZSTKOIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a piperidine ring, a pyrazole ring, and a trifluoromethyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The review by Giovanna Li Petri et al. provides an overview of the synthetic strategies used for the construction of various piperidine derivatives . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring, a pyrazole ring, and a trifluoromethyl group . The piperidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The trifluoromethyl group consists of one carbon atom and three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group . The review by Giovanna Li Petri et al. discusses the influence of steric factors on the biological activity of piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by its molecular structure . The presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group, may contribute to its unique physicochemical properties .

Scientific Research Applications

Synthesis and Molecular Interaction Studies

This chemical framework is instrumental in the synthesis of various complex compounds. For instance, its derivatives have been used in the creation of novel heterocyclic compounds, such as tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, where the reaction of different compounds leads to the formation of structures with significant dihedral angles between pyrazole and piperidine rings, highlighting the molecule's versatility in forming structurally diverse compounds (Richter et al., 2009). Additionally, its analogs are pivotal in studying molecular interactions, as seen with N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), which is a potent antagonist for the CB1 cannabinoid receptor. This compound's conformational stability and the spatial orientation of its substituents offer insights into receptor-ligand interactions, crucial for drug design and pharmacology (Shim et al., 2002).

Biofilm and Enzyme Inhibition Studies

Complex derivatives of this chemical backbone have shown significant antibacterial properties, especially in inhibiting biofilms. Novel bis(pyrazole-benzofuran) hybrids, for example, have demonstrated potent bacterial biofilm inhibition and enzyme inhibition properties, particularly against MurB enzyme, highlighting the compound's potential in developing new antibacterial agents (Mekky & Sanad, 2020).

Synthetic Chemistry and Catalysis

The molecule is also significant in synthetic chemistry, serving as a building block for complex synthetic pathways. It has been used in the robust multi-step synthesis of key intermediates, like in the synthesis of Crizotinib, showcasing its role in facilitating the production of pharmacologically important compounds (Fussell et al., 2012).

Electrochemical and Structure-Activity Relationship Studies

This chemical structure is also pivotal in electrochemical studies and the exploration of structure-activity relationships. Novel Mannich bases bearing the pyrazolone moiety synthesized through this compound have been studied for their electrochemical properties, contributing to our understanding of the compound's behavior in different chemical environments (Naik et al., 2013). Furthermore, its derivatives have been essential in mapping out the structural requirements for the potent and selective brain cannabinoid CB1 receptor antagonistic activity, aiding in the development of compounds with potential therapeutic applications (Lan et al., 1999).

Mechanism of Action

Future Directions

The future directions for research on “3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” and similar compounds are likely to involve further exploration of their synthesis, structure, reactivity, mechanism of action, and potential applications . The development of new synthetic methods and the design of new piperidine compounds with different biological profiles are areas of ongoing research .

properties

IUPAC Name

3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h3,5,8,14H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBSKZSTKOIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 3
Reactant of Route 3
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 4
Reactant of Route 4
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 5
Reactant of Route 5
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 6
Reactant of Route 6
3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.